Halityloside D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

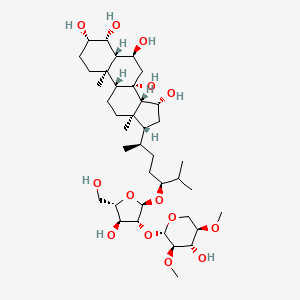

Halityloside D is a natural product found in Certonardoa semiregularis with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

Halityloside D has been primarily studied for its cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of this compound against different cancer cell lines based on available studies.

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| LNCaP (Prostate) | 31.80 | |

| RPMI-7951 (Melanoma) | 48.00 | |

| T-47D (Breast) | 40.00 |

Case Study Insights

- Prostate Cancer : In vitro studies indicated that this compound exhibited moderate cytotoxicity against the LNCaP prostate cancer cell line with an IC50 value of 31.80 µM. This suggests potential as a therapeutic agent for prostate cancer treatment, although further research is needed to evaluate its effects on non-tumorigenic cells.

- Melanoma : The RPMI-7951 melanoma cell line was tested with various saponins, including this compound, which showed significant cytotoxic effects. This highlights the potential of this compound in targeting melanoma cells, which are often resistant to conventional therapies.

- Breast Cancer : In studies involving T-47D breast cancer cells, this compound demonstrated an ability to inhibit cell viability, indicating its broader applicability in treating different types of cancer.

Antimicrobial Properties

Research into the antimicrobial properties of this compound has revealed promising results against several bacterial strains. Saponins are known for their ability to disrupt microbial membranes, which may contribute to their antibacterial activity.

Case Study Insights

- Bacterial Strains : this compound has been evaluated against various pathogenic bacteria, demonstrating effective inhibition of growth. Specific studies have shown that saponins can disrupt bacterial membranes, leading to cell lysis and death.

Future Research Directions

Despite the promising applications of this compound, several areas require further investigation:

- In Vivo Studies : Most current research is limited to in vitro studies; hence, animal models are necessary to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects can aid in optimizing its use as a therapeutic agent.

- Synergistic Effects : Investigating potential synergistic effects with existing chemotherapeutics could enhance treatment efficacy and reduce resistance in cancer therapies.

Propiedades

Número CAS |

102046-49-1 |

|---|---|

Fórmula molecular |

C39H68O14 |

Peso molecular |

760.9 g/mol |

Nombre IUPAC |

(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R,5S)-5-[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol |

InChI |

InChI=1S/C39H68O14/c1-18(2)24(51-36-33(30(45)25(16-40)52-36)53-35-32(49-7)31(46)26(48-6)17-50-35)9-8-19(3)20-14-22(42)34-37(20,4)13-11-27-38(5)12-10-21(41)29(44)28(38)23(43)15-39(27,34)47/h18-36,40-47H,8-17H2,1-7H3/t19-,20-,21+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 |

Clave InChI |

WRQWUNHMUXGXID-RNZYKZAGSA-N |

SMILES |

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)OC5C(C(C(O5)CO)O)OC6C(C(C(CO6)OC)O)OC |

SMILES isomérico |

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)OC)O)OC)[C@H]3C[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@]4(C[C@@H]([C@@H]6[C@@]5(CC[C@@H]([C@@H]6O)O)C)O)O)C)O |

SMILES canónico |

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)OC5C(C(C(O5)CO)O)OC6C(C(C(CO6)OC)O)OC |

Sinónimos |

halityloside D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.